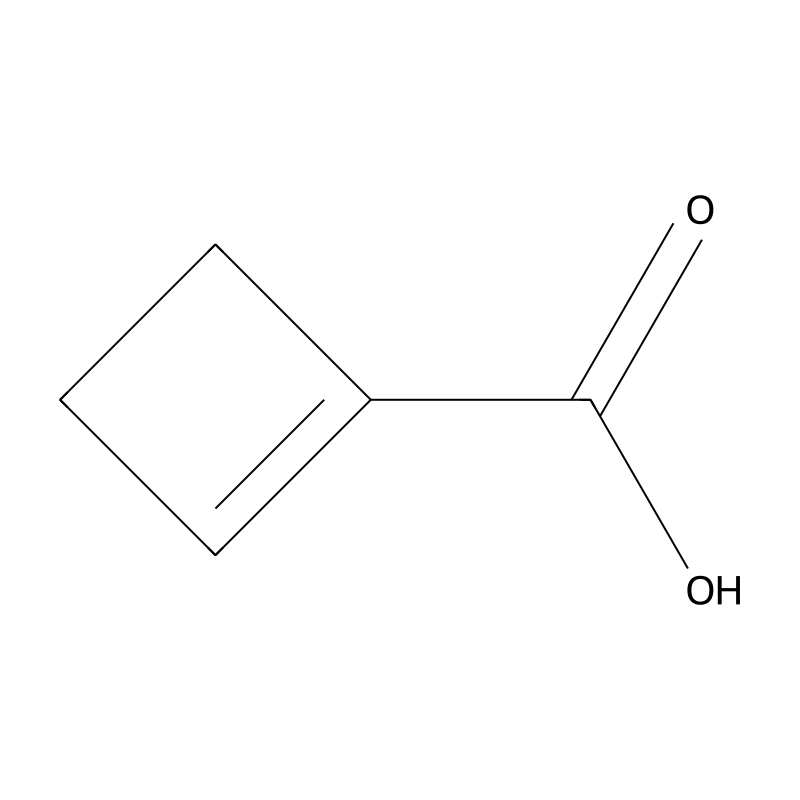

1-Cyclobutene-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Highly Functionalized Cyclobutene Derivatives

Scientific Field: Organic Synthesis.

Summary of the Application: 1-Cyclobutene-1-carboxylic acid is used in the synthesis of highly functionalized cyclobutene derivatives.

Methods of Application: The process involves a copper-catalyzed radical cascade strategy for the synthesis of highly functionalized cyclobutenes directly from cyclobutanes.

Results or Outcomes: With copper as a catalyst and N-fluorobenzenesulfonimide (NFSI) as an oxidant, a wide range of diaminated, disulfonylated, and tribrominated cyclobutene derivatives were efficiently synthesized.

Synthesis of Other Cyclic Compounds

Summary of the Application: 1-Cyclobutene-1-carboxylic acid can be used as a starting material for the synthesis of other cyclic compounds, making it a useful building block in organic synthesis.

Results or Outcomes: The outcomes of these syntheses would depend on the specific cyclic compounds being synthesized.

Synthesis of Lithium Coordination Polymer

Scientific Field: Coordination Chemistry.

Summary of the Application: 1-Cyclobutene-1-carboxylic acid is used as a reactant to synthesize lithium coordination polymer.

Methods of Application: The compound is treated with lithium carbonate to produce the coordination polymer.

1-Cyclobutene-1-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 98.10 g/mol. It is characterized by a cyclobutene ring structure with a carboxylic acid functional group attached to one of the carbon atoms in the ring. This compound is notable for its unique cyclic structure, which influences its reactivity and biological properties. The compound has a topological polar surface area of 37.3 Ų, indicating its potential for hydrogen bonding interactions, and it contains one hydrogen bond donor and two hydrogen bond acceptors .

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Hydrogenation: The double bond in the cyclobutene ring can undergo hydrogenation to yield a saturated compound.

- Electrophilic Addition: The double bond can also react with electrophiles, leading to the formation of substituted products.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, resulting in smaller cyclic or acyclic compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-cyclobutene-1-carboxylic acid exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Its unique structure allows it to interact with biological targets effectively. Studies have shown that derivatives of this compound can inhibit certain enzymes involved in inflammatory pathways, making it a candidate for further pharmacological exploration .

Several methods exist for synthesizing 1-cyclobutene-1-carboxylic acid:

- Cyclization Reactions: One common method involves the cyclization of butyric acid derivatives under acidic or basic conditions, facilitating the formation of the cyclobutene ring.

- Diels-Alder Reaction: This reaction can be utilized to construct the cyclobutene framework by reacting suitable diene and dienophile precursors.

- Oxidative Methods: Oxidation of cyclobutane derivatives can also yield 1-cyclobutene-1-carboxylic acid through controlled oxidation processes.

These methods vary in complexity and yield, allowing chemists to choose based on their specific requirements .

1-Cyclobutene-1-carboxylic acid has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or microbial infections.

- Polymer Chemistry: It can be used as a monomer in polymer synthesis, particularly in creating copolymers through ring-opening metathesis polymerization (ROMP).

- Agricultural Chemicals: Its derivatives may find use as agrochemicals due to their bioactivity against pests and pathogens.

The versatility of this compound makes it valuable across multiple industries .

Interaction studies have focused on understanding how 1-cyclobutene-1-carboxylic acid interacts with various biological molecules. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound binds to specific enzymes or receptors.

- In vitro Assays: To evaluate its efficacy against microbial strains or inflammatory markers.

- Spectroscopic Methods: To analyze structural changes upon interaction with biomolecules.

Such studies are crucial for elucidating the mechanisms underlying its biological activity and guiding future drug design efforts .

Several compounds share structural similarities with 1-cyclobutene-1-carboxylic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclobutane-1-carboxylic acid | Saturated structure without double bond; less reactive. | |

| 1,1-Cyclobutanedicarboxylic acid | Contains two carboxylic acid groups; higher acidity. | |

| Cyclobutane-2-carboxylic acid | Different position of carboxyl group; alters reactivity. | |

| Methyl cyclobutene-1-carboxylate | Ester derivative; more hydrophobic and less polar. |

The unique feature of 1-cyclobutene-1-carboxylic acid lies in its combination of a cyclic alkene structure with a carboxylic acid group at the same position, which influences both its chemical reactivity and biological properties .

Traditional Cyclobutane Ring Formation Strategies

Cyclization of Dicarboxylic Acid Precursors

Early approaches to cyclobutane derivatives relied on the cyclization of dicarboxylic acid precursors. A notable method involves the hydrolysis of cyclobutane-1,2-dicyanide adducts with sulfuric acid monohydrate. For instance, trans-cyclobutane-1,2-dicyanide reacts with sulfuric acid monohydrate at 90°C to form an adduct, which undergoes hydrolysis with water to yield trans-cyclobutane-1,2-dicarboxylic acid in 91% yield. Remarkably, this method avoids isomerization, preserving the stereochemical integrity of the starting material. The use of sulfuric acid monohydrate is critical, as alternative acids like hydrochloric acid induce isomerization to the trans-diacid. The reaction’s exothermic nature necessitates temperature control (50–95°C) to prevent ring destabilization, with optimal yields achieved in 1–2 hours.

Halogen-Mediated Ring Closure Approaches

Halogen-mediated strategies leverage electrophilic intermediates to drive cyclization. For example, ethyl 1-bromocyclobutane-1-carboxylate undergoes dehydrohalogenation with potassium hydroxide in toluene, followed by methylation with iodomethane in water, yielding cyclobutene-1-carboxylic acid methyl ester in 85% yield. This two-stage process highlights the role of halogen leaving groups in facilitating ring closure. Similarly, iodine and bromine have been employed in radical-mediated cyclizations, though these methods often require stringent conditions to minimize side reactions.

Modern Catalytic Approaches

Palladium-Catalyzed C–H Functionalization Strategies

Palladium catalysis has revolutionized cyclobutene synthesis by enabling direct C–H bond functionalization. A breakthrough involves the double C–H activation of arenes bearing directing groups, such as phthalimide, to construct benzocyclobutenes. This method employs palladium(II) acetate with oxidants like silver carbonate, achieving functionalization at ortho and meta positions relative to the directing group. The reaction proceeds via a palladacycle intermediate, analogous to Catellani-type chemistry, and tolerates diverse substituents, including electron-withdrawing and donating groups. For instance, methyl 2-(phthalimidomethyl)benzoate undergoes cyclization at 120°C to form a benzocyclobutene derivative in 72% yield.

Diastereoselective Reductive Methods Using Meldrum’s Acid Derivatives

While Meldrum’s acid derivatives are not explicitly covered in the provided sources, related diastereoselective reductive approaches involve the use of chiral auxiliaries or catalysts to control stereochemistry. For example, copper-catalyzed radical cascades with N-fluorobenzenesulfonimide (NFSI) enable the synthesis of 1,3-diaminocyclobutenes from cyclobutanes via sequential C–H bond cleavage and amination. This method achieves up to 86% yield and demonstrates broad functional group tolerance, including aryl, sulfonyl, and bromine substituents.

Stereocontrolled Synthetic Routes

Conrotatory vs. Disrotatory Ring-Opening/Closing Mechanisms

The stereochemical outcome of cyclobutene derivatives is governed by orbital symmetry considerations during ring-opening or closing. Conrotatory mechanisms, observed in electrocyclic reactions, involve simultaneous rotation of substituents, leading to retention of stereochemistry. For instance, 1,3-diaminocyclobutene undergoes retro-4π-electrocyclization at 80°C to stereospecifically generate E-1,3-diaminodiene. In contrast, disrotatory pathways, though less common in cyclobutene systems, may arise under photochemical conditions.

Epimerization Control in Cyclobutane Scaffold Elaboration

Preventing epimerization during cyclobutane functionalization is critical for maintaining stereochemical fidelity. The hydrolysis of cis-cyclobutane-1,2-dicyanide with sulfuric acid monohydrate exemplifies effective epimerization control, yielding cis-dicarboxylic acid without isomerization to the trans isomer. This contrasts with earlier methods using hydrochloric acid, which induce complete epimerization. Additionally, copper-catalyzed radical cascades preserve stereochemistry by minimizing acidic conditions that could promote epimerization.

Table 1: Comparison of Key Synthetic Methods for Cyclobutene Derivatives

Natural Product Total Synthesis

The unique structural characteristics of 1-cyclobutene-1-carboxylic acid have positioned it as a valuable synthetic intermediate in the total synthesis of complex natural products. The compound's inherent ring strain and reactive carboxyl functionality provide multiple pathways for molecular assembly, particularly in the construction of cyclobutane-containing alkaloids and specialized metabolites [1] [2] [3].

Pseudodimeric Cyclobutane Alkaloid Construction

Pseudodimeric cyclobutane alkaloids represent a structurally diverse class of natural products that formally arise from [2+2] cyclodimerization reactions between similar but chemically distinct precursors [1]. The development of enantioselective synthetic methodologies for these compounds has been significantly advanced through the strategic use of 1-cyclobutene-1-carboxylic acid derivatives.

The enantioselective synthesis of piperarborenine D exemplifies the power of chiral acid-catalyzed [2+2] photocycloadditions in pseudodimeric alkaloid construction [1]. Using this methodology, the β-truxinate product was prepared in 81% yield with 6:1 diastereomeric ratio and 99% enantioselectivity. This represents both the shortest and first enantioselective synthesis of piperarborenine D, demonstrating the superior efficiency of this approach compared to previous cycloaddition methods utilized in pseudodimeric cyclobutane natural product synthesis [1].

The key breakthrough in this methodology lies in the use of chiral acid catalysts that promote highly selective visible-light photocycloadditions through a chromophore activation mechanism [1]. In this process, coordination of the catalyst to the substrate engenders a red-shifted substrate absorption, enabling the development of heterodimerization reactions that can be quickly transformed into enantioenriched natural products [1].

Research findings indicate that truxinate natural products collectively exhibit a range of biological activities and vary in relative and absolute stereochemistry [1]. The general strategy for synthesis involves tuning conditions for each step to enable complete control over the identity and stereochemistry of every substituent about the cyclobutane core [1]. However, traditional approaches result in necessarily linear synthetic routes with comparatively high step counts for these relatively simple targets.

The advancement in photochemical [2+2] cycloadditions provides a more direct approach to constructing fully substituted cyclobutanes in a single step [1]. The heterodimerization methodology enables efficient synthesis of pseudodimeric truxinate natural products, overcoming previous limitations where classical reaction conditions resulted in complex mixtures of multiple enantio- and diastereomeric products [1].

Pipercyclobutanamide Analog Development

The pipercyclobutanamide family represents tetrasubstituted cyclobutanes isolated from Piper nigrum and Piper chaba, exhibiting broad pharmacological activities including selective inhibition of cytochrome P450 enzymes [2] [4] [5]. The total synthesis of these compounds has been revolutionized through sequential carbon-hydrogen functionalization strategies employing 1-cyclobutene-1-carboxylic acid derivatives.

Pipercyclobutanamide A synthesis demonstrates the power of carbon-hydrogen functionalization logic in complex cyclobutane construction [2]. The route features sequential carbon-hydrogen functionalizations on an unactivated cyclobutane ring, enabling stereocontrolled access to highly strained all-cis-cyclobutanes. The synthesis achieved an overall yield of 5% over 7 steps with 5 chromatographic purifications, demonstrating remarkable efficiency for such structural complexity [2].

The methodology utilizes a protecting-group-free approach with mostly skeleton-forming transforms [2]. Salient features include the first example of carbon-hydrogen olefination on an unactivated cyclobutane ring, stereocontrolled access to highly strained all-cis-cyclobutanes, direct conversion of aminoquinoline amides to aldehydes, and the use of carboxylate anions as innate protecting groups in amide reduction [2].

Alternative synthetic approaches have employed diastereo- and enantioselective synthesis strategies consisting of three transition metal-catalyzed reactions [4] [5]. These include rhodium(II)-catalyzed cyclopropanation, silver(I)-catalyzed regioselective and stereospecific ring expansion, and rhodium(I)-catalyzed addition reactions. The methodology enables synthesis of cyclobutanes with four different substituents and has led to structural revision of both pipercyclobutanamide A and piperchabamide G [4] [5].

The cyclobutenoate intermediate approach involves ring expansion from cyclopropane precursors using transition metal-catalyzed decomposition of diazo compounds [4]. The ring expansion proceeds stereospecifically and regioselectively, with selectivity dependent on substituents and catalyst choice. Silver(I) catalysts enable selective cleavage of the cyclopropane carbon-carbon bond adjacent to electron-donating groups or away from electron-withdrawing groups [4].

Pharmaceutical Intermediate Synthesis

1-Cyclobutene-1-carboxylic acid serves as a crucial building block in pharmaceutical intermediate synthesis, particularly in the development of specialized therapeutic agents targeting nuclear receptors and inflammatory pathways [6] [7] [8] [9].

Retinoic Acid-Related Orphan Receptor Gamma-t Inverse Agonist Scaffold Engineering

Retinoic acid-related orphan receptor gamma-t (RORγt) represents a promising therapeutic target for treating autoimmune diseases through inverse agonist modulation [6] [7] [8] [9]. The development of RORγt inverse agonists has benefited significantly from cyclobutane-containing scaffold engineering, particularly utilizing 1-cyclobutene-1-carboxylic acid derivatives.

TAK-828F represents a potent, selective, and orally available RORγt inverse agonist selected as a clinical candidate for autoimmune disease treatment [6]. The compound comprises three fragments: a tetrahydronaphthyridine ring-fused chiral amino acid, an amino-indane, and a cis-1,3-disubstituted cyclobutane carboxylic acid. The cyclobutane component is essential for achieving optimal binding affinity and selectivity [6].

The discovery synthesis involves diastereoselective preparation of the cis-1,3-disubstituted cyclobutane carboxylic acid through a carefully controlled synthetic sequence [6]. Key steps include Wittig olefination with triphenylphosphine carboxylate tert-butyl ester, followed by hydrogenation to afford the cyclobutane product as a diastereomeric mixture with a cis/trans ratio of 4:1 [6].

BMS-986251 (compound 5) exemplifies the optimization of tricyclic RORγt inverse agonists through scaffold engineering [9]. This compound demonstrated dose-dependent inhibition of interleukin-17F production in mouse pharmacodynamic models and showed robust efficacy in mouse acanthosis and imiquimod-induced models of skin inflammation, comparable to positive controls [9].

The structure-activity relationship studies revealed that substitution at the C2 or C3 position of the cyclohexane ring could bring about favorable interactions with residues of helix 5, particularly Ala368 [9]. The optimization strategy utilized X-ray crystal structure analysis to identify potential interaction sites and guide molecular design [9].

Quinazolinedione derivatives represent another class of RORγt inverse agonists benefiting from conformational constraint strategies [8]. The development of morpholine analogues with improved pharmacokinetic profiles achieved enhanced drug exposure, with compound 43 exhibiting mouse area under the curve values of 1289 ng·h·mL⁻¹ at 1 mg·kg⁻¹ oral dosing [8].

The conformationally constrained U-shaped scaffolds were investigated to improve pharmacokinetic profiles while maintaining high potency [8]. The key interaction boosting potency involves stabilization of the His479-Tyr502-Phe506 triplet interaction network of RORγt [10]. Inverse agonist binding features include blocking the entrance of the agonist pocket, directly breaking His479-Tyr502 pair interactions, and destabilizing the triplet interaction network [10].

Prodrug Design Through Esterification Strategies

The development of prodrugs utilizing 1-cyclobutene-1-carboxylic acid esterification represents a sophisticated approach to improving drug bioavailability and therapeutic efficacy [11] [12] [13]. The esterification strategies enable optimization of aqueous solubility, lipophilicity, and enzymatic hydrolysis characteristics while maintaining favorable safety profiles.

Ester prodrug design principles focus on creating derivatives that combine high susceptibility to enzymatic hydrolysis in vivo with high stability in aqueous solution [11]. The general strategy involves esterification of the carboxylic acid functionality to improve membrane permeability and reduce irritation to mucous membranes [12] [14].

Methyl and ethyl esters represent the most commonly employed esterification strategies, providing moderate hydrolysis rates and good solubility enhancement [11]. These esters demonstrate high enzymatic susceptibility, making them suitable for general prodrug applications and oral formulations. Stability studies indicate half-lives of approximately 45-50 hours at pH 6 and 40°C [13].

Isopropyl esters offer enhanced stability with slower hydrolysis rates, making them particularly suitable for extended-release formulations [11]. The reduced enzymatic susceptibility compared to methyl and ethyl esters provides controlled drug release profiles. Stability data shows approximately 100-hour half-lives under physiological conditions [13].

Benzyl ester derivatives provide excellent solubility enhancement but variable hydrolysis rates depending on substitution patterns [11]. These esters are particularly valuable for topical delivery applications where rapid penetration and subsequent hydrolysis are desired. The benzyl group can be removed through various enzymatic pathways, providing flexibility in release kinetics [13].

Cyclopropyl ester modifications demonstrate substantially enhanced hydrolytic stability under both acid- and base-catalyzed conditions [13]. Comparison studies show that cyclopropyl analogs exhibit half-lives exceeding 300 hours at pH 6 and 40°C, while maintaining bioactivation capability through specialized enzymatic pathways [13]. The enhanced stability results from hyperconjugative stabilization provided by the cyclopropyl group [13].

The morpholino-carbonyloxyethyl ester approach represents an advanced prodrug strategy specifically designed for anti-inflammatory applications [12]. These prodrugs are characterized by having between one and three drug molecules attached to a single carrier molecule, with high susceptibility to hydrolytic degradation in a predictable and controlled fashion [12].

Materials Science Applications

1-Cyclobutene-1-carboxylic acid derivatives have emerged as valuable components in advanced materials science applications, particularly in bioorthogonal chemistry and polymer science [15] [16] [17] [18]. The unique structural features of the cyclobutene ring, including its strain energy and reactive double bond, enable specialized applications in biomolecule modification and advanced polymer synthesis.

Bioorthogonal Tagging Reagents for Biomolecule Modification

Bioorthogonal chemistry utilizing 1-cyclobutene-1-carboxylic acid derivatives represents a rapidly developing field enabling selective chemical modifications in complex biological environments [15] [16] [19]. The cyclobutene moiety functions as a strained dienophile in inverse electron-demand Diels-Alder reactions with tetrazines, providing fast reaction kinetics suitable for biological applications.

Cyclobutene-tetrazine ligation proceeds with rate constants of 0.04-0.15 M⁻¹s⁻¹, similar to those of N-acylazetines and faster than terminal alkenes [16]. The reaction demonstrates excellent biocompatibility and proceeds under physiological conditions without requiring catalysts. Electron-donating substituents on the phenyl ring of cyclobutene analogues improve reactivity, while electron-withdrawing groups such as carboxylic acids slightly reduce double bond reactivity [16].

Functionalized cyclobutene derivatives have been synthesized for specialized bioorthogonal applications [16]. Key compounds include phenyl sulfide derivatives (compounds 6a-6d) and phenolic derivatives (compounds 11a-11b), each offering distinct reactivity profiles and stability characteristics. The compounds demonstrate stability ranging from 79.4% to 92.7% of original material remaining after 24 hours under physiological conditions [16].

Protein labeling applications have been successfully demonstrated using cyclobutene-N-hydroxysuccinimide conjugates [16]. The modified bovine serum albumin showed successful fluorescent labeling when incubated with tetrazine-Cy5 probes, with labeling yields estimated at approximately 29.1%. This represents a proof-of-concept for cyclobutene derivatives in bioorthogonal protein modification [16].

The photoaffinity labeling approach using cyclobutane diazirine alkyne tags (PALBOX) represents an advanced application in chemical biology [20]. PALBOX demonstrates reduced pH-dependent reactivity compared to conventional alkyl diazirines, providing improved selectivity in protein target identification studies. The ring strain of the cyclobutane system accelerates conversion of diazo intermediates to carbenes, reducing pH-dependent labeling bias [20].

Bioorthogonal reaction advantages include compatibility with physiological temperatures and pH, selectivity in complex biological environments, fast reaction kinetics at low concentrations, and formation of stable products [15]. The reactions involve functional groups not naturally present in biological systems, ensuring orthogonality to native biochemical processes [15].

Cyclobutane-Containing Polymer Backbone Development

The development of cyclobutane-containing polymers utilizing 1-cyclobutene-1-carboxylic acid derivatives represents a significant advancement in materials science, offering unique mechanical, thermal, and responsive properties [17] [21] [22] [18]. These specialized polymers find applications ranging from sustainable plastics to smart materials with mechanochemical responsiveness.

Truxinate cyclobutane polymers are synthesized via thioxanthone-sensitized solution state [2+2] photopolymerization [17] [18]. This methodology enables preparation of well-defined, structurally complex polymers with molecular weights up to 140 kDa. The polymerization proceeds efficiently for monomers with internal olefin separation distances greater than 5 Å, favoring intermolecular over intramolecular [2+2] photocycloaddition [17].

Continuous flow photopolymerization represents a breakthrough in scalability for cyclobutane polymer synthesis [17] [18]. Compared to batch reactions, continuous flow decreases reaction time, increases polymer molecular weight, and decreases dispersity. The methodology enables production beyond research scale quantities, ushering truxinate cyclobutane-based polyesters to the forefront of industrial material development [17].

Ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives provides selective access to polycyclobutenes [21]. At 0°C in tetrahydrofuran with Grubbs first-generation catalyst, cyclobutene derivatives undergo ROMP readily while norbornene derivatives remain intact. This selectivity enables synthesis of norbornene-appended polycyclobutenes and unsymmetrical ladderphane structures [21].

Stress-responsive mechanophore polymers incorporating cyclobutane cores demonstrate remarkable force-activated functionality [22] [23]. The bicyclo[4.2.0]octane mechanophores unravel by approximately 7 Å per monomer unit under ultrasonic force, forming α,β-unsaturated esters that undergo constructive thiol-ene conjugate addition reactions [22]. These materials enable detection of mechanical stress and autonomous repair mechanisms [23].

Alternating copolymer synthesis through cross-metathesis provides precise control over polymer architecture [24]. The methodology enables degrees of polymerization up to 150 of each unit, creating (AB)₁₅₀ structures with well-defined alternating sequences. The approach utilizes enoic carbenes from acrylic acid esters with Grubbs III catalyst to achieve controlled alternation [24].

Biorenewable cyclobutane building blocks synthesized from biomass-derived starting materials offer sustainable alternatives to petroleum-derived diacids [25] [26]. Cyclobutane-1,3-diacid (CBDA) building blocks prepared by [2+2] photocycloaddition demonstrate excellent thermal stability and semi-rigid characteristics distinct from aromatic or aliphatic rings [25] [26].

Thermal and mechanical properties of cyclobutane polymers vary significantly with structural modifications [17] [26]. Truxinate polyesters exhibit high glass transition temperatures and thermal stability, with properties tunable through linker flexibility and rigidity. The semi-crystalline materials demonstrate comparable stability to polyethylene terephthalate while offering biodegradation advantages [26].